molecular formula C10H10N6O2 B2625568 5-(hydrazinecarbonyl)-N-(pyridin-2-yl)-1H-imidazole-4-carboxamide CAS No. 326903-28-0

5-(hydrazinecarbonyl)-N-(pyridin-2-yl)-1H-imidazole-4-carboxamide

Cat. No. B2625568
M. Wt: 246.23
InChI Key: JRPSMMVOCVGVPN-UHFFFAOYSA-N
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Description

5-(Hydrazinecarbonyl)-N-(pyridin-2-yl)-1H-imidazole-4-carboxamide, also known as PHIC, is a small molecule that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Catalysis and Ligand Development

5-(Hydrazinecarbonyl)-N-(pyridin-2-yl)-1H-imidazole-4-carboxamide derivatives have been utilized as ligands in catalytic processes. For instance, derivatives of hydrazinecarbonyl were used as ligands for copper powder-catalyzed N-arylation of imidazoles in water, demonstrating the potential of these compounds in facilitating efficient and eco-friendly chemical reactions (Wu et al., 2014).

2. Synthesis of Heterocyclic Compounds

The compound has been employed in the synthesis of diverse heterocyclic structures, indicating its versatility in organic synthesis. For instance, N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides were synthesized using a derivative of 5-(hydrazinecarbonyl)-N-(pyridin-2-yl)-1H-imidazole-4-carboxamide, showcasing its role in creating complex nitrogenous structures (Chumachenko, Shablykin, & Brovarets, 2013).

3. Synthesis of Dyes with Biological Activities

Derivatives of the compound have been used in the synthesis of heterocyclic aryl monoazo organic compounds, which further exhibit biological activities. The synthesized compounds were applied for dyeing polyester fibers and were found to have antioxidant, antitumor, and antimicrobial activities, indicating the multifunctional applications of these derivatives (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

4. Development of Pharmaceutical Compounds

The structural versatility of 5-(hydrazinecarbonyl)-N-(pyridin-2-yl)-1H-imidazole-4-carboxamide allows for its utilization in the synthesis of a wide range of bioactive molecules, including antimicrobial and antitumor agents. This indicates its significant role in pharmaceutical chemistry and drug development (Bayrak et al., 2009; Göktaş et al., 2014).

properties

IUPAC Name

4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c11-16-10(18)8-7(13-5-14-8)9(17)15-6-3-1-2-4-12-6/h1-5H,11H2,(H,13,14)(H,16,18)(H,12,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPSMMVOCVGVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(N=CN2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330153
Record name 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide

CAS RN

326903-28-0
Record name 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
E Serrao, ZL Xu, B Debnath, F Christ, Z Debyser… - Bioorganic & medicinal …, 2013 - Elsevier
Though much progress has been made in the inhibition of HIV-1 integrase catalysis, clinical resistance mutations have limited the promise of long-term drug prescription. Consequently, …
Number of citations: 50 www.sciencedirect.com

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